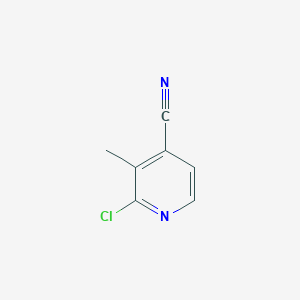

2-Chloro-3-methylisonicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-methylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJBHUPGGAIECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00728914 | |

| Record name | 2-Chloro-3-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1195189-83-3 | |

| Record name | 2-Chloro-3-methylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00728914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-3-methylisonicotinonitrile CAS number 1195189-83-3

An In-Depth Technical Guide to 2-Chloro-3-methylisonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 1195189-83-3), a heterocyclic building block with significant potential in medicinal chemistry and novel material synthesis. The document details its physicochemical properties, explores plausible synthetic pathways based on established chemical principles, and elucidates its role as a critical intermediate in drug discovery. Emphasis is placed on the strategic importance of its substituted pyridine scaffold, a privileged structure in numerous FDA-approved pharmaceuticals. This guide also includes representative experimental protocols for its application in cross-coupling reactions, detailed safety and handling procedures, and a discussion of its potential biological significance, serving as a vital resource for professionals in the field.

Introduction

This compound is an aromatic heteromonocyclic organic compound belonging to the substituted pyridine class.[1] Its structure, featuring a pyridine ring functionalized with chloro, methyl, and cyano groups, makes it a versatile and valuable reagent for chemical synthesis.[1] Pyridine derivatives are of paramount importance in the pharmaceutical industry; in the United States, over 88% of pharmaceuticals rely on chlorine chemistry, and chlorinated heterocyclic compounds are key components in drugs for a wide range of diseases, including cancer, high cholesterol, and depression.[2] The specific arrangement of functional groups on this molecule—a halogen for cross-coupling, a nitrile group that can be hydrolyzed or reduced, and a methyl group influencing electronic properties and steric hindrance—positions it as an ideal starting material for creating complex molecular architectures and exploring structure-activity relationships (SAR) in drug discovery programs.[3]

Physicochemical Properties and Identification

A summary of the key identifying and physical properties of this compound is presented below. While experimental data for properties like melting and boiling points are not consistently reported in public literature, the structural and chemical identifiers are well-established.

| Property | Value | Source(s) |

| CAS Number | 1195189-83-3 | [1][4][5] |

| Molecular Formula | C₇H₅ClN₂ | [1][4] |

| Molecular Weight | 152.58 g/mol | [1][4] |

| IUPAC Name | 2-chloro-3-methylpyridine-4-carbonitrile | [4] |

| Synonyms | This compound | [1][4] |

| Appearance | Solid or powder form | [1] |

| SMILES | CC1=C(C=CN=C1Cl)C#N | [4] |

| InChI Key | WXJBHUPGGAIECE-UHFFFAOYSA-N | [4] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Reaction Chemistry

A plausible approach involves the oxidation of the methyl group of a precursor like 2-chloro-3-methylpyridine, followed by conversion to the nitrile. Patent literature describes the oxidation of 2-chloro-3-methylpyridine to 2-chloronicotinic acid using oxygen in the presence of a metal catalyst like cobalt (III) acetylacetonate and an N-hydroxyphthalimide (NHPI) initiator.[6] An alternative method involves one-step oxidation using ozone with an acetate catalyst.[7]

Another established route for creating cyanopyridines is through the dehydration of a corresponding amide or via a Sandmeyer reaction on an amino-chloropyridine.[8] For instance, the synthesis of the related 2-chloronicotinonitrile can be achieved from nicotinamide-1-oxide by treatment with phosphorus pentachloride and phosphorus oxychloride.[8] This highlights a common strategy for introducing both chloro and cyano functionalities to the pyridine ring.

A potential synthetic pathway is visualized below.

Caption: Plausible synthesis of this compound.

Applications in Research and Drug Discovery

The primary utility of this compound is as a versatile building block in medicinal chemistry.[1] The chloro and cyano groups serve as reactive handles for constructing more complex molecules, particularly in the development of novel therapeutic agents.

The Role of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is crucial for its utility in modern synthetic chemistry. It can act as a leaving group in nucleophilic aromatic substitution reactions or, more commonly, as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the facile introduction of aryl, alkyl, or amino groups, enabling the rapid generation of diverse chemical libraries for biological screening. The chloro group can significantly influence a molecule's pharmacokinetic properties, including lipophilicity and metabolic stability, and can form beneficial halogen bonds with protein targets, enhancing binding affinity.[9][10]

Potential as a Scaffold in Biologically Active Molecules

Substituted pyridine and pyrazine cores are present in a vast number of biologically active compounds. For example, derivatives of 2-chloro-3-hydrazinopyrazine have been synthesized and evaluated as potent acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.[11] Similarly, chloro-containing azetidinones have demonstrated powerful antibacterial and anti-inflammatory activity.[12] Given these precedents, this compound serves as an excellent starting point for designing novel inhibitors, receptor modulators, and other pharmacologically active agents.[13]

The workflow for utilizing such a building block in a drug discovery program is outlined below.

Caption: Drug discovery workflow using a chemical building block.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general, self-validating method for using this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond, a cornerstone of modern drug synthesis.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Nitrogen or Argon source for inert atmosphere

-

Standard laboratory glassware

Procedure:

-

Inert Atmosphere Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: To the flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is classified with the following hazard statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][14]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[14][15]

-

Skin Contact: Immediately wash with soap and water and rinse thoroughly.[15]

-

Eye Contact: Rinse opened eye for several minutes under running water and consult a doctor.[15]

-

Ingestion: Do not induce vomiting; call for medical help immediately.[15]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][14] Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[14]

Conclusion

This compound, CAS 1195189-83-3, is a strategically important chemical intermediate for the synthesis of complex organic molecules. Its value is rooted in the versatile reactivity of its functional groups, particularly the chloro-substituted pyridine core, which is amenable to a wide array of modern synthetic transformations. For researchers and drug development professionals, this compound represents a key building block for constructing novel chemical entities with potential therapeutic applications. Adherence to strict safety protocols is essential when handling this reactive compound. As the demand for novel heterocyclic scaffolds continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.

References

- 1. lookchem.com [lookchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 1195189-83-3 [chemicalbook.com]

- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. youtube.com [youtube.com]

- 10. drughunter.com [drughunter.com]

- 11. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. fishersci.ca [fishersci.ca]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

Physical and chemical properties of 2-Chloro-3-methylisonicotinonitrile

An In-depth Technical Guide to 2-Chloro-3-methylisonicotinonitrile for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and complex organic synthesis. It moves beyond a simple data sheet to provide an in-depth analysis of the physical and chemical properties of this compound, emphasizing the causality behind its reactivity and its practical applications as a versatile chemical intermediate.

Core Molecular Identity and Structure

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and material science. Its structure incorporates three key functional groups—a chloro group, a methyl group, and a nitrile group—on a pyridine ring, making it a valuable and reactive building block for synthesizing more complex molecules.[1]

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | 2-chloro-3-methylpyridine-4-carbonitrile |

| Synonyms | This compound |

| CAS Number | 1195189-83-3[1][2][3] |

| Molecular Formula | C₇H₅ClN₂[1][3] |

| Molecular Weight | 152.58 g/mol [1][2][3] |

The spatial arrangement of these functional groups dictates the molecule's electronic properties and reactivity, which will be explored in subsequent sections.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-methylisonicotinonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-methylisonicotinonitrile is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable building block in medicinal chemistry. This guide provides an in-depth, technically-grounded overview of its synthesis from the readily available starting material, 4-cyano-3-methylpyridine. The described two-step synthetic pathway involves an initial N-oxidation of the pyridine ring, followed by a regioselective chlorination. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, discusses process optimization, and outlines critical safety and handling procedures required for a safe and efficient synthesis.

The Synthetic Strategy: A Two-Step Pathway

The conversion of 4-cyano-3-methylpyridine to this compound is efficiently achieved through a two-step process. This strategy is predicated on activating the pyridine ring towards chlorination at the desired C2 position.

-

N-Oxidation: The nitrogen atom of the pyridine ring is first oxidized to form 4-cyano-3-methylpyridine N-oxide. This initial step is crucial as it electronically modifies the ring, making the α-positions (C2 and C6) susceptible to nucleophilic attack.

-

Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), which facilitates the regioselective introduction of a chlorine atom at the C2 position while removing the N-oxide oxygen.

This strategic approach is a classic and reliable method for the functionalization of pyridine rings.

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis of this compound.

Step 1: N-Oxidation of 4-Cyano-3-methylpyridine

Mechanistic Rationale

The direct chlorination of 4-cyano-3-methylpyridine is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution. N-oxidation fundamentally alters this reactivity. The N-O bond in a pyridine N-oxide can donate electron density into the ring, activating the positions ortho (C2, C6) and para (C4) to the nitrogen. Simultaneously, the positively charged nitrogen atom makes these same positions highly susceptible to attack by nucleophiles in subsequent reactions. This dual nature is expertly exploited in the second step of the synthesis.

Reagent Selection for Oxidation

A variety of oxidizing agents can be employed for the N-oxidation of pyridines. Common choices include hydrogen peroxide (H₂O₂), often in acetic acid, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).[1] For industrial-scale and cost-effective syntheses, hydrogen peroxide is often preferred. The use of catalysts such as phosphotungstic acid or phosphomolybdic acid in the presence of sulfuric acid and H₂O₂ has been shown to produce the N-oxide in high yield and purity.[2]

Detailed Experimental Protocol: N-Oxidation

This protocol is based on methods optimized for high yield and purity, suitable for industrial application.[2][3]

-

Reactor Setup: To a temperature-controlled reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-cyano-3-methylpyridine (1.0 eq), water (5-10 volumes), and concentrated sulfuric acid (0.1-0.2 eq).

-

Catalyst Addition: Add a catalytic amount of phosphotungstic acid (e.g., 0.01 eq).

-

Heating: Heat the stirred mixture to 85-95°C.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1-1.5 eq) dropwise via the addition funnel over several hours, carefully maintaining the internal temperature within the 85-95°C range.

-

Reaction Monitoring: After the addition is complete, maintain the temperature and stir for an additional 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction mixture to below 15°C. The product, 4-cyano-3-methylpyridine N-oxide, will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration (centrifugation on a larger scale), wash with cold water, and dry under vacuum to yield the N-oxide as a solid.

Characterization of the Intermediate

The identity and purity of the 4-cyano-3-methylpyridine N-oxide intermediate should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The expected melting point is in the range of 168-172°C.[2]

Step 2: Chlorination of 4-Cyano-3-methylpyridine N-oxide

This step is the cornerstone of the synthesis, where the activated N-oxide is converted to the final chlorinated product.

Mechanistic Insights: The Role of Phosphorus Oxychloride (POCl₃)

The reaction between a pyridine N-oxide and phosphorus oxychloride (POCl₃) is a well-established method for introducing a chlorine atom at the C2 position.[4][5] The mechanism proceeds as follows:

-

Activation: The nucleophilic oxygen of the N-oxide attacks the electrophilic phosphorus atom of POCl₃.

-

Adduct Formation: This forms a highly reactive adduct and displaces a chloride ion.

-

Nucleophilic Attack: The displaced chloride ion (Cl⁻) then acts as a nucleophile, attacking the now highly electrophilic C2 position of the pyridine ring.

-

Rearrangement and Elimination: A subsequent rearrangement and elimination of a dichlorophosphate moiety results in the regeneration of the aromatic pyridine ring and the formation of the 2-chloro substituted product.

Chlorination Reaction Mechanism

Caption: Simplified mechanism of C2-chlorination of a pyridine N-oxide using POCl₃.

Detailed Experimental Protocol: Chlorination

WARNING: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

-

Reactor Setup: In a dry reaction vessel equipped with a mechanical stirrer, reflux condenser (with a drying tube), and thermometer, place the 4-cyano-3-methylpyridine N-oxide (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq), which can also serve as the solvent. Alternatively, a high-boiling inert solvent like chloroform or dichloroethane can be used.[6]

-

Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

-

Work-up (CAUTION): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in the fume hood. This is a highly exothermic process that liberates HCl gas.

-

Neutralization: Once the quench is complete, neutralize the acidic aqueous solution by the slow addition of a base, such as sodium carbonate or sodium hydroxide solution, until the pH is approximately 7-8.

-

Extraction and Isolation: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Process Optimization Data

The efficiency of this synthesis is dependent on key parameters. The following table summarizes typical conditions and expected outcomes.

| Parameter | Step 1: N-Oxidation | Step 2: Chlorination | Rationale & Notes |

| Key Reagent | 30% Hydrogen Peroxide | Phosphorus Oxychloride (POCl₃) | H₂O₂ is a cost-effective, "green" oxidant. POCl₃ is a highly effective deoxygenative chlorinating agent.[7][8] |

| Stoichiometry | 1.1 - 1.5 eq H₂O₂ | 3.0 - 5.0 eq POCl₃ | An excess of oxidant ensures complete conversion. An excess of POCl₃ drives the reaction to completion and can act as a solvent. |

| Catalyst/Solvent | H₂O / H₂SO₄ / Phosphotungstic Acid | POCl₃ (neat) or Dichloroethane | Catalytic acid enhances oxidation.[2] Using POCl₃ as the solvent simplifies the reaction setup. |

| Temperature | 85 - 95°C | 105 - 110°C (Reflux) | Controlled heating is crucial for reaction rate and preventing side reactions or decomposition. |

| Reaction Time | 6 - 10 hours | 2 - 4 hours | Monitor by HPLC/TLC for completion to avoid over- or under-reaction. |

| Typical Yield | > 95% | 70 - 85% | High yields are achievable with careful control of reaction conditions. |

Safety and Hazard Management

Professional laboratory safety practices are mandatory for this synthesis, particularly for Step 2.

-

Phosphorus Oxychloride (POCl₃):

-

Hazards: Fatal if inhaled, causes severe skin burns and eye damage, and reacts violently with water, releasing heat and toxic HCl gas.[9][10][11][12] It is a lachrymator.[10]

-

Handling: Always handle POCl₃ in a certified chemical fume hood. Wear heavy-duty chemical-resistant gloves (e.g., butyl rubber), a flame-resistant lab coat, and full face protection (safety goggles and face shield).[9][12] Ensure an emergency shower and eyewash station are immediately accessible.

-

Spills: Absorb small spills with a dry, inert absorbent material like sand or vermiculite. Do NOT use water.[10][12] For larger spills, evacuate the area and contact emergency personnel.

-

Waste Disposal: POCl₃ waste is considered hazardous. It must be quenched carefully by trained personnel or disposed of through a licensed hazardous waste disposal company.[9]

-

-

Hydrogen Peroxide (30%):

-

Hazards: Strong oxidizer. Causes skin and eye burns. Avoid contact with combustible materials.

-

Handling: Wear standard PPE, including gloves and safety glasses.

-

-

General Precautions:

-

All reactions should be conducted in well-maintained and appropriate glassware.

-

Ensure proper ventilation at all times.

-

Perform a thorough risk assessment before beginning any work.

-

Conclusion

The synthesis of this compound from 4-cyano-3-methylpyridine is a robust and scalable two-step process that is well-documented in the chemical literature. The key to a successful synthesis lies in the initial N-oxidation to activate the pyridine ring, followed by a carefully controlled deoxygenative chlorination with phosphorus oxychloride. By understanding the underlying mechanisms, adhering to the detailed protocols, and prioritizing stringent safety measures, researchers and drug development professionals can efficiently produce this valuable chemical intermediate for a wide range of applications.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google Patents [patents.google.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN110734398A - A kind of new preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. opcw.org [opcw.org]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

Spectroscopic data of 2-Chloro-3-methylisonicotinonitrile (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-3-methylisonicotinonitrile, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation. The structural elucidation of this molecule is paramount for its application in synthesizing novel chemical entities.

Introduction to this compound

This compound, with the Chemical Abstracts Service (CAS) registry number 1195189-83-3, is a substituted pyridine derivative.[1][2] Its molecular formula is C₇H₅ClN₂ and it has a molecular weight of 152.58 g/mol .[3] The unique arrangement of a chloro group, a methyl group, and a nitrile group on the isonicotinonitrile scaffold makes it a versatile intermediate in organic synthesis. Accurate and comprehensive spectroscopic characterization is the cornerstone of its quality control and its effective use in further chemical transformations. This guide will detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom, confirming the substitution pattern on the pyridine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two protons on the pyridine ring and a signal for the methyl group protons.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | H-6 |

| ~7.6 | d | 1H | H-5 |

| ~2.6 | s | 3H | -CH₃ |

Expertise & Experience in Interpretation:

The downfield chemical shifts of the aromatic protons (~8.4 and ~7.6 ppm) are characteristic of protons on a pyridine ring, which is an electron-deficient aromatic system. The proton at the 6-position (H-6) is expected to be the most deshielded due to its proximity to the electronegative nitrogen atom. The proton at the 5-position (H-5) will appear at a slightly higher field. The coupling between these two adjacent protons will result in a doublet for each signal, with a typical ortho-coupling constant (³J) of approximately 5-6 Hz. The methyl group protons are in a different chemical environment and will appear as a singlet at a much higher field (~2.6 ppm).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Seven distinct signals are expected, corresponding to the seven carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~150 | C-6 |

| ~140 | C-5 |

| ~135 | C-3 |

| ~125 | C-4 |

| ~115 | -CN |

| ~20 | -CH₃ |

Expertise & Experience in Interpretation:

The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom and the substituents. The carbon bearing the chlorine atom (C-2) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-4, and the nitrile carbon) will typically show weaker signals compared to the protonated carbons (C-5 and C-6). The nitrile carbon (-CN) has a characteristic chemical shift in the range of 115-125 ppm.[4] The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Instrumental Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~3 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 20 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group, the aromatic C-H and C=C bonds, the alkyl C-H bonds, and the C-Cl bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Alkyl C-H stretch |

| ~2230 | Strong, Sharp | C≡N stretch |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| ~800-700 | Strong | C-Cl stretch |

Expertise & Experience in Interpretation:

The most diagnostic peak in the IR spectrum will be the strong, sharp absorption around 2230 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[5][6] The presence of aromatic C-H stretching vibrations just above 3000 cm⁻¹ and alkyl C-H stretching vibrations just below 3000 cm⁻¹ confirms the presence of both the pyridine ring and the methyl group. The aromatic ring vibrations (C=C and C=N stretching) will appear in the 1600-1450 cm⁻¹ region. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 700 cm⁻¹.[7]

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining IR spectra of solid samples.

Sample Preparation and Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of this compound powder onto the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. For this compound, Electron Ionization (EI) is a common technique.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 154 | Moderate | [M+2]⁺ (with ³⁷Cl) |

| 152 | High | [M]⁺ (with ³⁵Cl) |

| 117 | High | [M-Cl]⁺ |

| 90 | Moderate | [M-Cl-HCN]⁺ |

Expertise & Experience in Interpretation:

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The molecular ion peak [M]⁺ will appear at m/z 152 (for the ³⁵Cl isotope) and an [M+2]⁺ peak at m/z 154 (for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1, which is indicative of a single chlorine atom in the molecule.[8] The base peak is likely to be the fragment resulting from the loss of a chlorine atom ([M-Cl]⁺) at m/z 117. Further fragmentation may involve the loss of hydrogen cyanide (HCN) from this fragment, leading to a peak at m/z 90.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

Instrumental Parameters:

-

Gas Chromatograph:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium

-

Column: A non-polar column (e.g., DB-5ms)

-

Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min.

-

-

Mass Spectrometer (EI):

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-300

-

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of its structure. The provided protocols serve as a reliable foundation for researchers to obtain high-quality data for this and similar compounds, ensuring the integrity and reproducibility of their scientific work. The spectral data for this compound can be obtained from suppliers such as BLD Pharm[1] and ChemicalBook.[9]

References

- 1. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1195189-83-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. 2D IR photon echo spectroscopy reveals hydrogen bond dynamics of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. This compound(1195189-83-3) 1H NMR spectrum [chemicalbook.com]

A Senior Application Scientist's Guide to 2-Chloro-3-methylisonicotinonitrile: A Versatile Scaffold for Modern Medicinal Chemistry

Abstract

2-Chloro-3-methylisonicotinonitrile is a substituted pyridine derivative that, while not a therapeutic agent itself, represents a highly valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its strategic placement of reactive functional groups—a susceptible chloro substituent for nucleophilic aromatic substitution, a modifiable nitrile group, and a reactive methyl group—offers a trifecta of synthetic handles. This guide provides an in-depth analysis of the compound's chemical reactivity, outlines its potential applications as a core scaffold in medicinal chemistry with a particular focus on kinase inhibitors, and presents detailed experimental protocols for its derivatization. We will explore the causality behind synthetic strategies and discuss the physicochemical properties that make this and related scaffolds attractive for developing next-generation therapeutics.

Introduction to the this compound Scaffold

In the landscape of medicinal chemistry, privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is one such scaffold, frequently incorporated into drug candidates due to its ability to act as a bioisostere for a phenyl ring while offering improved solubility and a key hydrogen bond acceptor site via the ring nitrogen. This compound (CAS 1195189-83-3) is a functionalized iteration of this privileged core, primed for synthetic diversification.[1][2]

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a starting material is critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value |

| IUPAC Name | 2-Chloro-3-methylpyridine-4-carbonitrile |

| Synonyms | This compound |

| CAS Number | 1195189-83-3 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol |

| Appearance | White to off-white solid |

| Predicted logP | ~1.5 - 2.0 |

| Predicted pKa | ~1.5 (Pyridine Nitrogen) |

Note: Predicted values are estimations based on standard computational models and provide a baseline for experimental design.

The presence of both a chloro and a nitrile group, which are electron-withdrawing, significantly influences the electron density of the pyridine ring, making the C2 position particularly susceptible to nucleophilic attack.

Chemical Reactivity and Synthetic Utility

The true potential of this compound lies in its capacity for selective, multi-faceted chemical transformations.[3][4] The strategic arrangement of its functional groups allows for a logical and controlled synthesis of complex derivatives.

Key Reactive Sites and Potential Transformations

-

C2-Chloro Group : This is the primary site for derivatization via Nucleophilic Aromatic Substitution (SNAr). The chlorine is an excellent leaving group, activated by the adjacent electron-withdrawing ring nitrogen and the para-nitrile group. This allows for the facile introduction of amine, ether, and thioether linkages, which are pivotal for building structure-activity relationships (SAR).

-

C4-Nitrile Group : The cyano group is a versatile functional handle. It can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. In a biological context, the nitrile group can act as a potent hydrogen bond acceptor or even as a covalent warhead for binding to specific amino acid residues like cysteine.[5]

-

C3-Methyl Group : While less reactive than the other sites, the methyl group can be oxidized under specific conditions to form an aldehyde or a carboxylic acid, providing another vector for modification.[6][7]

Diagram 1: Key synthetic transformations of this compound.

Potential Therapeutic Applications as a Scaffold

The derivatization potential of this scaffold makes it suitable for targeting a wide range of biological entities. The most prominent application lies in the development of kinase inhibitors.

Central Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] Many ATP-competitive kinase inhibitors utilize a heterocyclic core that forms critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[9]

Derivatives of this compound are ideally suited for this role:

-

Hinge Binding : The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the molecule in the active site.

-

Specificity and Potency : The SNAr reaction at the C2 position allows for the introduction of various amine-containing side chains. This is a field-proven strategy to occupy adjacent hydrophobic pockets and fine-tune the inhibitor's selectivity and potency against specific kinases (e.g., Src, Lck, EGFR).[10][11]

-

Solvent Front Interaction : The nitrile group at the C4 position can be modified to interact with the solvent-exposed region of the active site, often improving pharmacokinetic properties.

Diagram 2: Conceptual model of a derived inhibitor in a kinase active site.

Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following protocols are described with detailed, self-validating steps.

General Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

This protocol details the most common and powerful reaction for this scaffold. The choice of a non-nucleophilic base is critical to prevent it from competing with the desired amine nucleophile.

Objective: To synthesize N-benzyl-3-methyl-4-cyanopyridin-2-amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Workflow:

Diagram 3: Standard workflow for the SNAr derivatization protocol.

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Sequentially add benzylamine (1.1 eq) followed by DIPEA (1.5 eq) via syringe.

-

Causality Note: Using a slight excess of the amine drives the reaction to completion. DIPEA acts as a scavenger for the HCl generated, preventing protonation of the nucleophile.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

-

Aqueous Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2x) to remove excess acid and DMF, followed by brine (1x) to reduce the aqueous content in the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to afford the pure product. Characterization should be performed by ¹H NMR, ¹³C NMR, and HRMS.

Physicochemical and ADMET Considerations

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in modern drug discovery.[12] While experimental data for this compound itself is limited, we can predict the likely ADMET profile of its derivatives based on its structural components.[13][14][15][16]

| ADMET Parameter | Predicted Influence of the Scaffold | Rationale |

| Aqueous Solubility | Moderate to Good | The pyridine nitrogen can be protonated at physiological pH, enhancing solubility. |

| Membrane Permeability | Good | The scaffold has a relatively low molecular weight and a balanced logP, favoring passive diffusion across cell membranes. |

| Metabolic Stability | Potential for Oxidation | The pyridine ring and methyl group can be sites for CYP450-mediated oxidation. Derivatization can block or alter these metabolic hotspots. |

| hERG Inhibition | Low to Moderate Risk | The basic nitrogen poses a potential risk for hERG binding, which must be evaluated for any final drug candidate. |

| Toxicity | Potential for Covalent Binding | The nitrile group, while a useful synthetic handle, can potentially be metabolized to reactive species. This requires careful toxicological assessment.[5] |

Conclusion and Future Outlook

This compound is a quintessential example of a high-potential building block for medicinal chemistry. Its well-defined and predictable reactivity allows for the rapid and efficient generation of diverse chemical libraries. The demonstrated utility of the substituted pyridine core in approved drugs, particularly kinase inhibitors, strongly suggests that derivatives of this scaffold are poised for success. Future research should focus on exploring novel SNAr coupling partners to access new chemical space and on further modifications of the nitrile and methyl groups to fine-tune biological activity and pharmacokinetic profiles. The logical and systematic derivatization pathways offered by this compound make it an invaluable tool for scientists and researchers dedicated to the development of novel therapeutics.

References

- 1. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 1195189-83-3 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]

- 7. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemicalkinomics.com [chemicalkinomics.com]

- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic properties and in silico ADME modeling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 2-Chloro-3-methylisonicotinonitrile

An In-depth Analysis for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Unseen Architect in Complex Synthesis

In the intricate world of pharmaceutical and fine chemical synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and economically viable processes. 2-Chloro-3-methylisonicotinonitrile, a substituted pyridine derivative, has emerged as a pivotal intermediate, valued for its unique electronic and steric properties. This guide provides a comprehensive technical overview of its synthesis, reactivity, and strategic application, with a particular focus on its role in the construction of complex molecular architectures. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and supported by field-proven applications, aiming to equip researchers and process chemists with the knowledge to effectively leverage this versatile reagent.

Physicochemical Properties and Structural Data

A thorough understanding of a synthetic intermediate begins with its fundamental physicochemical properties. This data is essential for reaction planning, process safety, and analytical characterization.

| Property | Value | Source |

| CAS Number | 1195189-83-3 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 243.9 ± 35.0 °C (Predicted) | [1] |

| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

The Chemistry of this compound: Synthesis and Reactivity

Synthesis Pathway: A Proposed Protocol

While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a highly plausible and chemically sound method involves the N-oxidation of 3-methyl-4-cyanopyridine followed by chlorination. This approach is analogous to established procedures for the synthesis of other 2-chloropyridines.[2]

Workflow for the Proposed Synthesis of this compound:

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed):

-

N-Oxidation of 3-Methyl-4-cyanopyridine:

-

To a solution of 3-methyl-4-cyanopyridine in a suitable solvent (e.g., dichloromethane or acetic acid), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at a controlled temperature (typically 0-25 °C).

-

Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the product, 3-methyl-4-cyanopyridine N-oxide, is isolated and purified using standard techniques such as extraction and crystallization.

-

-

Chlorination of 3-Methyl-4-cyanopyridine N-oxide:

-

The purified 3-methyl-4-cyanopyridine N-oxide is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often used in excess as the solvent.[3][4]

-

The reaction mixture is heated to reflux for several hours, with the progress monitored by TLC or GC-MS.

-

After completion, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water and neutralized with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.

-

The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

-

Core Reactivity: The Interplay of Chloro and Cyano Groups

The synthetic utility of this compound is fundamentally derived from the electronic properties of its substituted pyridine ring. The chlorine atom at the 2-position and the nitrile group at the 4-position work in concert to activate the molecule for specific transformations.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

The pyridine nitrogen, being more electronegative than carbon, along with the strongly electron-withdrawing nitrile group (-CN), significantly reduces the electron density of the aromatic ring. This inductive and mesomeric electron withdrawal makes the carbon atoms of the ring, particularly the C2 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.

The chlorine atom at the C2 position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the nitrile group, which is a key factor in stabilizing this otherwise high-energy species. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product.

Application as a Synthetic Intermediate: The Nevirapine Case Study

A prominent application of chloro-substituted pyridines is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine, used in the treatment of HIV. While the direct use of this compound in the most common Nevirapine syntheses is not explicitly detailed, its structural isomer, 2-chloro-3-amino-4-picoline (CAPIC), is a key precursor. The synthesis of CAPIC often proceeds through a nitrile-containing intermediate, highlighting the strategic importance of the cyano and chloro functionalities on the pyridine ring.

The nitrile group can be readily converted to other functional groups, such as an amine via reduction or a carboxylic acid via hydrolysis, providing a versatile handle for further molecular elaboration.

Spectroscopic Characterization: A Self-Validating System

For any synthetic intermediate, unambiguous characterization is crucial for quality control and to ensure the integrity of subsequent synthetic steps. Spectroscopic data provides a fingerprint of the molecule. While a publicly available, comprehensive dataset for this compound is limited, the expected spectral features can be predicted based on its structure.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring (doublets), and a singlet for the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro and cyano groups. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, including the nitrile carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic chemical shift), and the methyl carbon. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2220-2260 cm⁻¹. Absorptions corresponding to C-Cl stretching and aromatic C-H and C=C/C=N stretching would also be present. |

Note: Access to definitive spectral data can often be found through chemical suppliers' documentation or specialized spectral databases.[5]

Conclusion: A Versatile and Strategic Building Block

This compound stands as a testament to the power of strategic functionalization in organic synthesis. The synergistic interplay of its chloro, methyl, and cyano substituents on the pyridine core creates a highly valuable and versatile intermediate. Its activated nature towards nucleophilic substitution, coupled with the synthetic flexibility of the nitrile group, makes it an important tool for the construction of complex, biologically active molecules. This guide has aimed to provide a foundational understanding of its properties, synthesis, and reactivity, empowering researchers and drug development professionals to confidently incorporate this key intermediate into their synthetic strategies.

References

Stability and storage conditions for 2-Chloro-3-methylisonicotinonitrile

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-3-methylisonicotinonitrile

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven methodologies to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Introduction: The Significance of Structural Integrity

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research. The molecule's functionality—a reactive chloro group, a stable nitrile moiety, and a pyridine core—makes it a versatile building block. However, these same features dictate its stability profile. The nitrile group, while generally robust, can undergo transformation under certain conditions, and the chloropyridine ring is susceptible to nucleophilic attack and potential degradation.[1] Understanding these liabilities is paramount for ensuring the validity of experimental results, the purity of synthesized compounds, and the safety of laboratory personnel. This guide explains the causality behind recommended protocols, empowering scientists to maintain compound integrity.

Section 1: Core Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential before delving into its stability.

| Property | Value | Source(s) |

| CAS Number | 1195189-83-3 | |

| Molecular Formula | C₇H₅ClN₂ | [2] |

| Molecular Weight | 152.58 g/mol | |

| Appearance | Solid (Typical) | General Knowledge |

| Primary Functional Groups | Pyridine, Nitrile, Aryl Chloride | Chemical Structure |

Section 2: Chemical Stability and Degradation Profile

The stability of this compound is governed by the interplay of its functional groups. While the nitrile group itself is noted for its metabolic stability, its reactivity must be considered in the context of laboratory storage and handling.[1][3]

Intrinsic Stability and Inherent Reactivity

The nitrile group is a strong, triple-bonded moiety that is relatively stable under neutral, anhydrous conditions. However, the pyridine ring, substituted with an electron-withdrawing chloro group, is activated towards certain chemical transformations. The primary degradation concerns stem from hydrolysis, photodegradation, and thermal decomposition.

Potential Degradation Pathways

-

Hydrolytic Degradation: The most probable non-metabolic degradation pathway involves hydrolysis. Under strongly acidic or basic conditions, the nitrile group can hydrolyze first to the corresponding amide (2-Chloro-3-methylisonicotinamide) and subsequently to the carboxylic acid (2-Chloro-3-methylisonicotinic acid). The presence of moisture, especially in conjunction with acidic or basic contaminants, can facilitate this process over time. The chloro group may also be susceptible to hydrolysis, particularly at elevated temperatures.

-

Thermal Decomposition: As with many halogenated nitrogenous organic compounds, thermal decomposition at high temperatures can release toxic and corrosive gases. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), and hydrogen chloride (HCl) gas.[4]

-

Photodegradation: Aromatic halides can be sensitive to light, particularly UV radiation. While specific data for this compound is not available, it is a prudent practice to protect it from light to prevent potential photolytic cleavage of the C-Cl bond or other light-induced reactions.

Caption: Potential hydrolytic degradation pathway for this compound.

Chemical Incompatibilities

To prevent accelerated degradation and hazardous reactions, this compound should be stored separately from the following classes of reagents:

-

Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

-

Strong Acids and Bases: Act as catalysts for hydrolysis of the nitrile group.[4]

-

Strong Reducing Agents: May react with the nitrile or chloro groups.[4]

Section 3: Recommended Storage and Handling Protocols

The following protocols are designed to maximize the shelf-life and preserve the purity of the compound. These recommendations are synthesized from safety data sheets of structurally related compounds and general best practices for chemical handling.[5][6][7][8]

Table of Recommended Storage Conditions

| Parameter | Condition | Rationale |

| Temperature | Long-Term: 2-8°C (Refrigerated)[9]Short-Term: Room Temperature (Cool, dry place)[8] | Reduces the rate of potential hydrolytic and thermal degradation pathways. |

| Atmosphere | Inert gas (Argon or Nitrogen) recommended for long-term storage. | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidative degradation. |

| Light | Store in an amber vial or other light-blocking container. Keep in a dark place.[8] | Prevents potential photodegradation. |

| Container | Tightly sealed, chemically resistant glass vial with a secure, lined cap.[5][7] | Prevents moisture ingress and contamination. Ensures no reaction with the container material. |

Step-by-Step Long-Term Storage Protocol

This protocol is essential for maintaining the integrity of stock quantities over months or years.

-

Aliquot Material: Upon receipt, if the quantity is large, aliquot the compound into several smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

-

Select Proper Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

-

Inert Atmosphere: Place the vial(s) in a desiccator or glove box. Purge with an inert gas like argon or nitrogen for several minutes.

-

Seal Tightly: While under the inert atmosphere, securely tighten the cap on the vial.

-

Add Secondary Seal: For maximum protection, wrap the cap-vial interface with Parafilm®.

-

Label Clearly: Label the vial with the compound name, CAS number, date of storage, and any hazard information.

-

Refrigerate: Place the sealed vial inside a secondary container (e.g., a small box) and store in a refrigerator at 2-8°C, away from incompatible materials.[9]

Step-by-Step Daily Laboratory Handling Protocol

This protocol minimizes degradation during routine experimental use.

-

Equilibration: Before opening, remove the vial from the refrigerator and allow it to warm to room temperature for at least 20-30 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid.

-

Minimize Exposure: Open the vial only for the time necessary to weigh and dispense the material. If possible, perform this in a low-humidity environment or a glove box.

-

Use Clean Tools: Use a clean, dry spatula for dispensing.

-

Reseal Promptly: Immediately after dispensing, securely reseal the vial. If not under an inert atmosphere, a quick puff of dry argon or nitrogen into the headspace before sealing is good practice.

-

Return to Storage: Return the vial to the appropriate storage conditions as soon as possible.

Section 4: Experimental Workflow for Stability Assessment

To ensure trustworthiness in results, a self-validating system of stability assessment is recommended, especially if the compound has been stored for an extended period or if its provenance is uncertain. A forced degradation study is the authoritative method for this.

Forced Degradation Study: A Practical Protocol

This workflow exposes the compound to accelerated stress conditions to identify potential degradation products and establish a stability profile.

-

Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture).

-

Aliquot for Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition:

-

Acidic: Add 0.1 M HCl.

-

Basic: Add 0.1 M NaOH.

-

Oxidative: Add 3% H₂O₂.

-

Thermal: Heat at 60°C.

-

Photolytic: Expose to a photostability chamber with UV/Vis light.

-

Control: Keep one aliquot at room temperature, protected from light.

-

-

Incubate: Store the vials under their respective conditions for a defined period (e.g., 24, 48, 72 hours).

-

Neutralize and Dilute: After incubation, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.

-

Analyze: Analyze all samples, including the control, using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase and UV detection).

-

Evaluate Data: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Caption: Workflow for a forced degradation study of this compound.

Conclusion

The chemical integrity of this compound is foundational to its successful application in research and development. Stability is not a passive property but an actively managed state. By understanding its inherent chemical liabilities—primarily to hydrolysis and potential light sensitivity—and implementing rigorous storage and handling protocols, researchers can ensure the compound's purity and the reliability of their scientific outcomes. The core principles are the exclusion of moisture, protection from light, storage at cool temperatures, and avoidance of chemical incompatibilities. Adherence to these guidelines will safeguard this valuable chemical intermediate for its intended use.

References

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1195189-83-3|this compound|BLD Pharm [bldpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. lobachemie.com [lobachemie.com]

- 8. 33252-30-1|2-Chloroisonicotinonitrile|BLD Pharm [bldpharm.com]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide to the Synthetic Routes for Substituted Chloronicotinonitriles

Introduction

Substituted chloronicotinonitriles are a pivotal class of heterocyclic compounds, forming the structural core of numerous molecules with significant applications in the pharmaceutical and agrochemical industries. Their unique arrangement of a pyridine ring bearing both a chlorine atom and a nitrile group provides a versatile scaffold for further chemical modifications, making them highly valuable building blocks in organic synthesis. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering multiple avenues for derivatization. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these important intermediates, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in drug development and chemical synthesis.

Core Synthetic Strategies

The synthesis of substituted chloronicotinonitriles can be broadly categorized into several key strategies, each with its own advantages and limitations depending on the desired substitution pattern and the availability of starting materials. The choice of a particular route is often dictated by factors such as regioselectivity, functional group tolerance, and scalability.

Palladium-Catalyzed Cyanation of Substituted Chloropyridines

One of the most direct and widely employed methods for the synthesis of chloronicotinonitriles is the palladium-catalyzed cyanation of a pre-existing substituted chloropyridine.[1] This approach is particularly advantageous when the desired chloro-substituted pyridine is readily available. The reaction typically involves the cross-coupling of a chloropyridine with a cyanide source in the presence of a palladium catalyst and a suitable ligand.[2]

Mechanism and Key Considerations:

The catalytic cycle is believed to proceed via a standard Pd(0)/Pd(II) pathway.[1] The active Pd(0) catalyst undergoes oxidative addition to the C-Cl bond of the chloropyridine to form a Pd(II) intermediate. Subsequent transmetalation with the cyanide source, followed by reductive elimination, yields the desired chloronicotinonitrile and regenerates the Pd(0) catalyst.

The choice of cyanide source is critical for the success of the reaction. While traditional sources like KCN and NaCN are effective, their high toxicity has led to the development of safer alternatives.[1] Zinc cyanide (Zn(CN)₂) is a commonly used, less toxic alternative. Potassium ferrocyanide (K₄[Fe(CN)₆]) is another increasingly popular, non-toxic, and cost-effective cyanide source.[2][3]

The selection of the palladium catalyst and ligand is also crucial for achieving high yields and good functional group tolerance. Catalysts such as palladium acetate (Pd(OAc)₂) and palladium chloride (PdCl₂) are often used.[3] The reaction can sometimes be performed without a ligand, which offers a greener and more cost-effective approach.[3]

Visualizing the Catalytic Cycle:

Caption: Catalytic cycle for palladium-catalyzed cyanation of chloropyridines.

The Sandmeyer Reaction: A Classic Transformation

The Sandmeyer reaction is a cornerstone of aromatic chemistry and provides a powerful method for the synthesis of chloronicotinonitriles from their corresponding amino precursors.[4][5] This two-step process involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, such as chloride or cyanide, using a copper(I) salt as a catalyst.[4][5]

Mechanism and Causality:

The reaction proceeds through a free radical mechanism.[5] The first step is the formation of a diazonium salt by treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like HCl. The resulting diazonium salt is then treated with a copper(I) salt (e.g., CuCl or CuCN). A single electron transfer from the copper(I) to the diazonium salt generates an aryl radical and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper(II) species to form the final product and regenerate the copper(I) catalyst.[5]

The Sandmeyer reaction is highly versatile and allows for the introduction of a wide range of substituents onto the pyridine ring.[4] For example, starting from an aminochloropyridine, a Sandmeyer reaction with CuCN can introduce the nitrile group to yield a chloronicotinonitrile. Conversely, starting from an aminonicotinonitrile, a Sandmeyer reaction with CuCl can introduce the chlorine atom.

Experimental Workflow:

Caption: General experimental workflow for the Sandmeyer reaction.

Ring-Forming Reactions

An alternative to functionalizing a pre-existing pyridine ring is to construct the substituted chloronicotinonitrile scaffold through a ring-forming or annulation reaction. This strategy is particularly useful when the required precursors are readily available and allows for the introduction of multiple substituents in a single step.

One such approach involves the base-catalyzed ring transformation of 2H-pyran-2-ones.[6] In this method, a suitably substituted 2H-pyran-2-one is reacted with a nitrogen source, such as cyanamide, in the presence of a base like potassium hydroxide, to yield a functionalized aminonicotinonitrile.[6] The resulting aminonicotinonitrile can then be converted to the corresponding chloronicotinonitrile via a Sandmeyer reaction.

Logical Relationship of the Ring Transformation Strategy:

Caption: Synthetic pathway from 2H-pyran-2-ones to chloronicotinonitriles.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 2,6-Dichloronicotinonitrile

This protocol describes a ligand-free palladium-catalyzed cyanation of a dichloropyridine using potassium ferrocyanide as the cyanide source.[3]

Materials:

-

2,6-Dichloropyridine

-

Potassium ferrocyanide (K₄[Fe(CN)₆])

-

Palladium acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 2,6-dichloropyridine (1.0 mmol), potassium ferrocyanide (0.4 mmol), palladium acetate (0.02 mmol), and potassium carbonate (1.5 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add dry DMF (5 mL) to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2-cyanopyridine.

Protocol 2: Sandmeyer Reaction of 4-Amino-2-chloronicotinonitrile

This protocol details the conversion of an aminopyridine to a chloropyridine via a Sandmeyer reaction.[7]

Materials:

-

4-Amino-2-chloronicotinonitrile

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) chloride (CuCl)

-

Dichloromethane (DCM)

-

Saturated sodium thiosulfate solution

-

Brine

Procedure:

-

Diazotization:

-

Suspend 4-Amino-2-chloronicotinonitrile (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water in a round-bottom flask.

-

Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.[7]

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl.

-

Cool the CuCl solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the CuCl solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with a saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization).

-

Data Summary

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Pd-Catalyzed Cyanation | Pd catalyst, Cyanide source (e.g., K₄[Fe(CN)₆]), Base | Direct, Good functional group tolerance, Milder conditions | Catalyst cost, Potential for ligand sensitivity | 60-95% |

| Sandmeyer Reaction | NaNO₂, Strong acid, Cu(I) salt | Versatile, Readily available starting materials, Well-established | Harsh acidic conditions, Potential for side reactions | 50-80% |

| Ring Transformation | Substituted pyranone, Nitrogen source (e.g., cyanamide), Base | Builds complexity quickly, Access to diverse substitution patterns | Multi-step process, Limited availability of pyranone precursors | Moderate to good over multiple steps |

Conclusion